
Zalospirone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. Es wurde ursprünglich zur Behandlung von Angstzuständen und Depressionen entwickelt. Trotz seiner vielversprechenden Wirksamkeit in klinischen Studien führte eine hohe Abbrecherquote aufgrund von Nebenwirkungen zur Einstellung seiner Entwicklung .
Vorbereitungsmethoden
Die Synthese von Zalospiron umfasst eine mehrstufige Reaktion, die von 1,3,5,7-Cyclooctatetraen ausgeht . Die wichtigsten Schritte sind:
Cyclisierung: Die anfängliche Cyclisierungsreaktion wird in Toluol unter Erwärmungsbedingungen durchgeführt.
Substitution: Das Zwischenprodukt unterliegt einer Substitutionsreaktion in Gegenwart von Pyridin, ebenfalls unter Erwärmungsbedingungen.
Analyse Chemischer Reaktionen
General Information
- CAS No : 114298-18-9
- Chemical Name : this compound
- Molecular Formula : C24H29N5O2
- Molecular Weight : 419.52
- Class : Azapirone
- Primary Use : Treatment of anxiety and depression
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation : this compound can be oxidized under specific conditions to form corresponding oxidized products.
- Reduction : It can undergo reduction reactions, leading to the formation of reduced derivatives.
- Substitution : this compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Pharmacology
- Mechanism of Action : this compound acts primarily as a selective partial agonist at the 5-HT1A receptor . Activation of this receptor is associated with reduced anxiety and improved mood.
- Biological Activity : As a 5-HT1A partial agonist, this compound modulates serotonin activity in the brain, which is crucial for mood regulation.
Comparison with Similar Compounds
This compound belongs to the azapirone class, which includes other 5-HT1A receptor agonists:
Compound | Class | Mechanism of Action | Primary Use |
---|---|---|---|
This compound | Azapirone | 5-HT1A partial agonist | Treatment of anxiety and depression |
Buspirone | Azapirone | 5-HT1A agonist | Management of anxiety disorders |
Tandospirone | Azapirone | 5-HT1A partial agonist | Treatment of anxiety |
Gepirone | Azapirone | 5-HT1A agonist | Treatment of anxiety |
This compound's selective partial agonism at the 5-HT1A receptor may offer therapeutic benefits compared to full agonists like buspirone, potentially resulting in fewer side effects or improved tolerability.
Wissenschaftliche Forschungsanwendungen
Antidepressant Effects
Zalospirone has been studied for its antidepressant properties, particularly in patients with major depression. A notable clinical trial involved 287 outpatients diagnosed with unipolar major depression. Participants were administered varying doses of this compound (6 mg, 15 mg, and 45 mg) over six weeks in a double-blind setup. The results indicated that the high dose (45 mg) produced a statistically significant improvement in the Hamilton Rating Scale for Depression (HAM-D) scores compared to placebo from week two onward. However, it was also noted that this dosage was poorly tolerated, with a high dropout rate due to side effects such as dizziness and nausea .
Anxiolytic Properties
Preclinical studies suggest that this compound exhibits anxiolytic effects. Research in rodent models demonstrated that this compound significantly reduced avoidance behavior, a common indicator of anxiety . This aligns with findings from other azapirones, which have been shown to alleviate anxiety symptoms effectively.
Treatment of Hot Flashes
Emerging research has explored this compound's application in treating hot flashes associated with menopause. A patent indicates that azapirones can help alleviate symptoms related to hormonal changes, specifically targeting temperature dysregulation disorders . While this application is less established than its psychiatric uses, it opens avenues for further investigation into this compound's therapeutic potential beyond traditional psychiatric disorders.
Summary of Clinical Findings
The following table summarizes key findings from clinical studies involving this compound:
Wirkmechanismus
Zalospirone exerts its effects primarily through its action as a partial agonist at the 5-HT1A receptor . This receptor is involved in the regulation of mood and anxiety. By binding to this receptor, this compound modulates serotonin transmission, which can lead to anxiolytic and antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
Zalospiron wird häufig mit anderen 5-HT1A-Rezeptor-Agonisten verglichen, wie z. B.:
Gepiron: Ähnlich in seinem Wirkmechanismus, aber mit unterschiedlichen pharmakokinetischen Eigenschaften.
Die Einzigartigkeit von Zalospiron liegt in seiner spezifischen Bindungsaffinität und partiellen Agonistenaktivität am 5-HT1A-Rezeptor, die es von anderen Verbindungen seiner Klasse unterscheidet .
Biologische Aktivität
Zalospirone is a novel cyclic imide compound that primarily acts as a partial agonist at the serotonin 5-HT1A receptor. This article explores its biological activity, efficacy in treating various psychiatric conditions, and associated research findings.
This compound's mechanism centers around its interaction with the serotonin system, particularly through the 5-HT1A receptor. As a partial agonist, it can modulate serotonin activity, potentially leading to antidepressant and anxiolytic effects. This property aligns it with other azapirones, which have shown promise in treating anxiety and depression.
Major Depression
A significant clinical trial assessed this compound's effectiveness in patients with major depressive disorder (MDD). In a placebo-controlled study involving 287 outpatients, participants received either this compound or placebo for six weeks. The results indicated:
- High Dose Efficacy : The 45 mg/day dose demonstrated a significant reduction in the Hamilton Rating Scale for Depression (HAM-D) scores compared to placebo from week two onwards (mean change from baseline: 12.8 vs. 8.4, p < 0.05) .
- Tolerability Issues : Despite its efficacy, the high dose was poorly tolerated, with adverse effects such as dizziness and nausea leading to a dropout rate of over 51% in that group .
Panic Disorder
This compound's potential in treating panic disorder has also been investigated. A systematic review of azapirones indicated that while these compounds could alleviate symptoms of panic disorder, the evidence for this compound specifically remains limited due to insufficient data on efficacy and acceptability .
Comparative Efficacy of Azapirones
A meta-analysis reviewed multiple studies on azapirones, including this compound, focusing on their role as 5-HT1A receptor agonists. Key findings include:
Outcome | Azapirone Group | Placebo Group | Relative Risk (RR) | Quality of Evidence |
---|---|---|---|---|
Response Rate | Higher responders | Lower responders | RR 0.74 (95% CI 0.65–0.83) | High |
Discontinuation due to inefficacy | Lower rates | Higher rates | RR 0.49 (p = 0.02) | Moderate |
Discontinuation due to side effects | Higher rates | Lower rates | RR 1.88 (p < 0.03) | Moderate |
This data suggests that while azapirones like this compound can be effective for depression, they may lead to higher dropout rates due to side effects .
Case Studies and Observations
In addition to controlled trials, individual case studies have provided insights into this compound's clinical application:
- Adjunctive Therapy : Research indicates that this compound may enhance the efficacy of antipsychotic medications in treating schizophrenia by improving overall psychopathology . In one study involving 163 patients, this compound showed significant benefits as an adjunct therapy compared to placebo.
Adverse Effects and Tolerability
The adverse effects associated with this compound are critical for evaluating its clinical utility:
- Common side effects include dizziness, nausea, and sedation.
- The dropout rate in high-dose groups raises concerns about its long-term use and patient adherence.
Eigenschaften
CAS-Nummer |
114298-18-9 |
---|---|
Molekularformel |
C24H29N5O2 |
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
(1S,2S,6R,7R,8R,11S)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione |
InChI |
InChI=1S/C24H29N5O2/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24/h3-9,16-21H,1-2,10-15H2/t16-,17+,18-,19+,20-,21+ |
InChI-Schlüssel |
AERLHOTUXIJQFV-RCPZPFRWSA-N |
SMILES |
C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6 |
Isomerische SMILES |
C1CN(CCN1CCCCN2C(=O)[C@@H]3[C@@H]4C=C[C@H]([C@@H]3C2=O)[C@@H]5[C@H]4C=C5)C6=NC=CC=N6 |
Kanonische SMILES |
C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6 |
Synonyme |
3a,4,4a,6a,7,7a-hexahydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-4,7-etheno-1H-cyclobut(f)isoindole-1,3(2H)-dione WY 47846 WY-47846 zalospirone zalospirone dihydrochloride zalospirone dihydrochloride, (3aalpha,4beta,4aalpha,6aalpha,7beta,7aalpha)-isomer zalospirone hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.